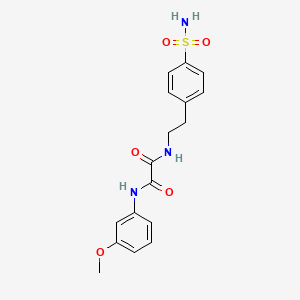![molecular formula C18H18N8O B2911053 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2195883-29-3](/img/structure/B2911053.png)
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is an intricate compound with a broad spectrum of applications in various scientific fields. Its unique structure allows it to interact with different molecular targets, making it a valuable molecule for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Synthesize the core 1,6-dihydropyridazine ring by combining appropriate dicarbonyl compounds with hydrazine derivatives under controlled temperatures.
Step 2: : Introduce the 1H-1,2,4-triazole group through a cyclization reaction with hydrazine and an aldehyde.
Step 3: : Attach the 4-aminomethylpiperidine fragment to the dihydropyridazine core via a nucleophilic substitution reaction.
Step 4: : Incorporate the pyridine-3-carbonitrile moiety using a palladium-catalyzed coupling reaction, ensuring precise control over reaction conditions to maintain the compound's integrity.
Industrial Production Methods
Scaling up the synthetic process requires optimization of reaction parameters, including temperature, pressure, and reagent concentrations. Continuous flow reactors and automation are typically employed to enhance efficiency and yield while minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the triazole or piperidine moieties, typically with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions primarily target the pyridine ring, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Nucleophilic substitution can occur at the carbonitrile group, using reagents like sodium azide for azide formation.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: : Sodium azide, other alkylating agents.
Major Products
From oxidation: : Formation of N-oxide derivatives or hydroxylated products.
From reduction: : Conversion to amine derivatives or partial hydrogenation products.
From substitution: : Formation of substituted triazole or piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is utilized as a precursor for synthesizing novel heterocyclic structures and as a ligand in coordination chemistry, facilitating the formation of metal complexes with diverse applications.
Biology
In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Medicine
Its structure allows it to function as a pharmacophore in drug development, particularly in designing inhibitors for enzymes like proteases and kinases, which are critical in disease pathways.
Industry
The compound's stability and reactivity make it suitable for use in material science, including the development of organic semiconductors and novel polymers.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through interactions with its triazole and pyridine moieties. These interactions inhibit or modulate the activity of the target, leading to desired biological effects. The pathways involved often include enzymatic inhibition or receptor antagonism, depending on the target's nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[6-(1H-1,2,3-triazol-1-yl)-1,6-dihydropyridazin-3-yl]methyl}piperidine-1-carboxamide
3-(1H-1,2,4-triazol-1-yl)-6-(piperidin-4-yl)pyridazine
4-{[6-(2H-tetrazol-5-yl)-1,6-dihydropyridazin-3-yl]methyl}pyridine
Unique Aspects
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Its ability to interact with both enzyme active sites and receptor domains makes it a versatile tool in medicinal chemistry.
Conclusion
This compound is a compound of significant interest across multiple scientific disciplines. Its complex structure and diverse reactivity make it a valuable asset in research and industrial applications, contributing to advances in chemistry, biology, medicine, and material science.
Propriétés
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c19-10-15-2-1-7-21-18(15)24-8-5-14(6-9-24)11-25-17(27)4-3-16(23-25)26-13-20-12-22-26/h1-4,7,12-14H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPWDWORWIXLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2910970.png)

![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)
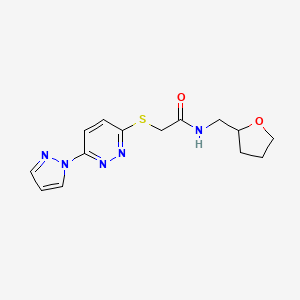
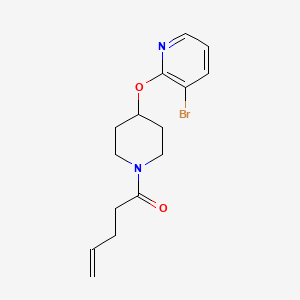
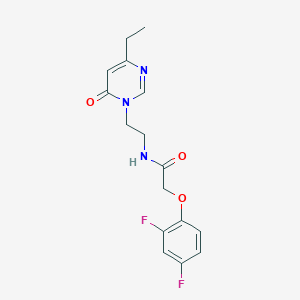
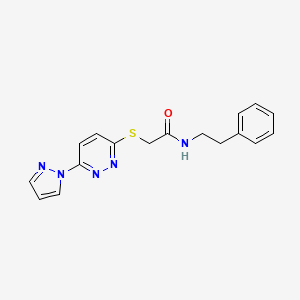
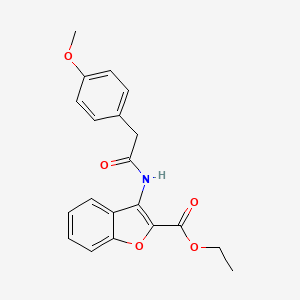
![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
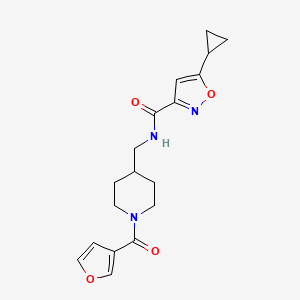

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
